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Compound of Interest

Compound Name:
2-Bromo-1-(2,4-

dimethoxyphenyl)ethanone

Cat. No.: B1200782 Get Quote

An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Introduction

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, also known as 2,4-dimethoxyphenacyl bromide,

is an aromatic α-haloketone. Compounds of this class are characterized by a ketone functional

group with a halogen atom on the adjacent carbon. This arrangement of functional groups

makes them highly valuable and versatile intermediates in organic synthesis. The presence of

two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine—allows

for a wide range of reactions with various nucleophiles.[1] This reactivity profile makes 2-
Bromo-1-(2,4-dimethoxyphenyl)ethanone a key building block for the construction of more

complex molecular architectures, particularly heterocyclic compounds, some of which are of

interest in medicinal chemistry and drug development.[1][2] This guide provides a

comprehensive overview of its chemical and physical properties, spectral data, synthesis

protocols, and safety information.

Chemical and Physical Properties
This section summarizes the key identifiers and physical characteristics of the compound.

Table 1: Chemical Identity
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Identifier Value

IUPAC Name
2-bromo-1-(2,4-
dimethoxyphenyl)ethanone[3][4]

Synonyms
2-Bromo-2',4'-dimethoxyacetophenone, 2,4-

dimethoxyphenacyl bromide[3][4]

CAS Number 60965-26-6[3][4]

Molecular Formula C₁₀H₁₁BrO₃[3][4]

Molecular Weight 259.10 g/mol [3][5]

Canonical SMILES COC1=CC(=C(C=C1)C(=O)CBr)OC[3]

InChI
InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-

11)10(5-7)14-2/h3-5H,6H2,1-2H3[3]

| InChIKey | PKVBZABQCCQHLD-UHFFFAOYSA-N[3] |

Table 2: Physical Properties

Property Value Source(s)

Appearance

Solid, Off-white to light
brown crystals or
crystalline powder

[6]

Melting Point 102-105 °C Fluorochem

Boiling Point Data not readily available

Density Data not readily available

| Solubility | Soluble in most organic solvents. Partly miscible in water. |[6] |

Chemical Reactivity
As an α-haloketone, the reactivity of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone is

dominated by its two adjacent electrophilic sites. The inductive effect of the carbonyl group
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enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to

nucleophilic attack (Sₙ2 reaction).[6] This makes the compound an effective alkylating agent.

Common reactions include:

Nucleophilic Substitution: Reacts with a wide variety of nucleophiles (e.g., amines, thiols,

carboxylates) to displace the bromide ion. This is a cornerstone of its use in building complex

molecules.

Heterocycle Synthesis: It is a key precursor for synthesizing heterocycles like thiazoles (from

reaction with thioamides) and pyrroles.[7]

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones

can undergo rearrangement to form carboxylic acid derivatives.[7]

The bifunctional nature of this molecule allows it to be a linchpin in convergent synthetic

strategies, making it a valuable tool for medicinal chemists and researchers in organic

synthesis.

Reactivity of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanoneReaction Pathways
Products

α-Haloketone
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Alkylated Product
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(e.g., R-NH₂, R-SH)

 Sₙ2 Attack at α-Carbon
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 Proton Abstraction

Click to download full resolution via product page

Figure 1. Key reaction pathways for α-haloketones.

Spectral Data
Spectral analysis is critical for confirming the identity and purity of the compound after

synthesis.
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Table 3: Mass Spectrometry Data (GC-MS)

m/z Interpretation

258/260
Molecular ion peak [M]⁺ (presence of Br
isotopes)

165
Fragment corresponding to [C₉H₉O₃]⁺ (loss of

Br)

105 Further fragmentation

Data sourced from PubChem CID 98683.[5]

Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃) No experimental NMR spectra for

this specific compound were found in the searched literature. The following are predicted shifts

based on the analysis of similar structures and standard chemical shift ranges.[1][3][8][9][10]

[11]

¹H NMR
Predicted Shift
(ppm)

Multiplicity Integration Assignment

H-6 ~7.8 - 8.0 d 1H
Ar-H ortho to

C=O

H-5 ~6.4 - 6.6 dd 1H
Ar-H meta to

C=O

H-3 ~6.4 - 6.6 d 1H
Ar-H ortho to

both OMe

-CH₂Br ~4.4 - 4.6 s 2H
Methylene

protons

-OCH₃ (C4) ~3.9 s 3H Methoxy protons

-OCH₃ (C2) ~3.9 s 3H Methoxy protons

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-_2_4-dimethoxyphenyl_ethanone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8366861.htm
https://www.rsc.org/suppdata/c9/gc/c9gc03626a/c9gc03626a1.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.chemguide.co.uk/analysis/nmr/interpretc13.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.07%3A_13C-NMR_Spectroscopy
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Predicted Shift (ppm) Assignment

C=O ~190-192 Carbonyl carbon

C-2, C-4 ~160-165
Aromatic carbons attached to

OMe

C-6 ~132-135 Aromatic CH

C-1 ~115-120 Aromatic quaternary carbon

C-3, C-5 ~98-105 Aromatic CH

-OCH₃ ~55-57 Methoxy carbons

-CH₂Br ~31-35 Methylene carbon

Experimental Protocols
The most common route to this compound is the direct α-bromination of its corresponding

ketone precursor, 1-(2,4-dimethoxyphenyl)ethanone.

Protocol 1: Synthesis via Direct Bromination This protocol is adapted from general methods for

the α-bromination of acetophenones.[1][7][12]

Materials:

1-(2,4-dimethoxyphenyl)ethanone

N-Bromosuccinimide (NBS)

Benzoyl Peroxide (BPO) or AIBN (initiator)

Carbon Tetrachloride (CCl₄) or Acetonitrile (solvent)

Deionized water

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)
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Anhydrous magnesium or sodium sulfate

Procedure:

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

1-(2,4-dimethoxyphenyl)ethanone (1.0 eq).

Dissolution: Dissolve the starting material in a suitable solvent like CCl₄ or acetonitrile.

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl

peroxide or AIBN.

Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer

Chromatography (TLC). The reaction is typically complete within 2-4 hours. A key indicator is

the consumption of the starting ketone and the succinimide byproduct floating to the surface.

Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature.

Filter off the solid succinimide byproduct.

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially

with deionized water, saturated sodium bicarbonate solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium

sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using

a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization This is a standard method for purifying solid organic

compounds.[7]

Procedure:

Dissolve the crude 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone in a minimum amount of

hot ethyl acetate or ethanol.

Allow the solution to cool slowly to room temperature.

Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Start:
1-(2,4-dimethoxyphenyl)ethanone

Reaction:
1. Add Solvent (CCl₄)
2. Add NBS & BPO

3. Reflux (2-4h)

Monitor by TLC

Incomplete

Workup:
1. Cool & Filter

2. Wash with H₂O, NaHCO₃, Brine

Reaction Complete

Dry (Na₂SO₄) &
Concentrate

Crude Product

Purification:
Recrystallize from
Hot Ethyl Acetate

Final Product:
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Analysis:
NMR, MS, MP
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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